![molecular formula C21H19N3O4S B11111820 2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11111820.png)
2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-[(5-{[(E)-2-(3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C21H19N3O4S. This compound is characterized by its unique structure, which includes a furan ring, a methoxybenzoyl hydrazone moiety, and a phenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(E)-2-(3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoyl hydrazine with 5-formyl-2-furyl sulfanyl acetamide under acidic or basic conditions to form the hydrazone linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(E)-2-(3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenylacetamide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(5-{[(E)-2-(3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-3-methoxybenzamide |
InChI |
InChI=1S/C21H19N3O4S/c1-27-17-9-5-6-15(12-17)21(26)24-22-13-18-10-11-20(28-18)29-14-19(25)23-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
LUWJQJOZZINGDT-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)SCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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